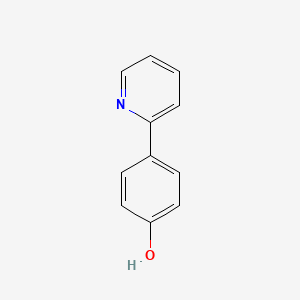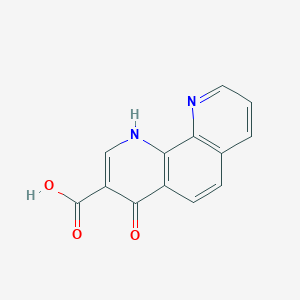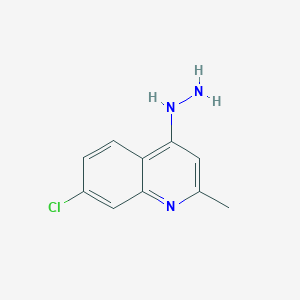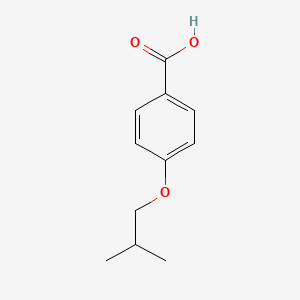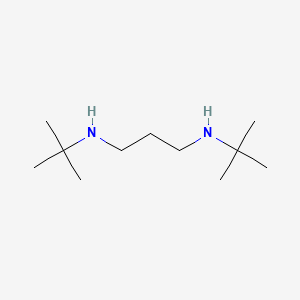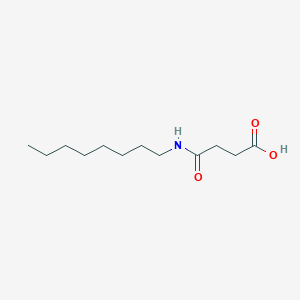
N-Octylbernsteinsäureamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Octyl-succinamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.
Wirkmechanismus
Target of Action
N-Octyl-succinamic acid is a synthetic molecule that belongs to the group of succinamic acids . It is a modified succinamic acid that has an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the amino group . The Fmoc group protects the amino group during synthesis, and it can be removed under mild conditions to expose the amino group for further functionalization . This property makes N-Octyl-succinamic acid a valuable building block for the synthesis of other molecules, such as peptides and proteins .
Mode of Action
It is known that the compound is used as a building block in solid phase peptide synthesis (spps) . In this context, the compound’s interaction with its targets would involve the formation of peptide bonds with other amino acids or peptides during the synthesis process .
Result of Action
The primary result of N-Octyl-succinamic acid’s action is the formation of peptide bonds during the synthesis of peptides and proteins . This contributes to the creation of new peptides and proteins, which can have a wide range of biological functions depending on their specific amino acid sequences.
Action Environment
The action of N-Octyl-succinamic acid is influenced by various environmental factors. For instance, the efficiency of peptide bond formation during SPPS can be affected by factors such as temperature, pH, and the concentration of the reactants . Additionally, the stability of the compound can be influenced by storage conditions. For example, it has been reported that the compound can be stored at 4°C for two years without significant decomposition .
Biochemische Analyse
Biochemical Properties
N-Octyl-succinamic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid cycle, influencing the metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.
Cellular Effects
N-Octyl-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, N-Octyl-succinamic acid has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which in turn affects cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of N-Octyl-succinamic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, N-Octyl-succinamic acid can bind to the active sites of enzymes, altering their conformation and activity . This binding can result in changes in gene expression, further influencing cellular functions. The precise molecular interactions depend on the specific enzymes and biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octyl-succinamic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Octyl-succinamic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of N-Octyl-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s activity. Understanding these dosage effects is crucial for determining the safe and effective use of N-Octyl-succinamic acid in various applications.
Metabolic Pathways
N-Octyl-succinamic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, N-Octyl-succinamic acid can affect the tricarboxylic acid cycle, leading to changes in the production of key metabolites. These interactions highlight the compound’s importance in regulating metabolic processes.
Transport and Distribution
The transport and distribution of N-Octyl-succinamic acid within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of N-Octyl-succinamic acid within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
N-Octyl-succinamic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its role in various biochemical processes. Understanding the subcellular localization of N-Octyl-succinamic acid provides insights into its mechanism of action and its effects on cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octyl-succinamic acid can be synthesized through the reaction of succinic anhydride with octylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Succinic anhydride+Octylamine→N-Octyl-succinamic acid
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N-Octyl-succinamic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Octyl-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives.
Vergleich Mit ähnlichen Verbindungen
N-Decyl-succinamic acid: Similar structure with a decyl group instead of an octyl group.
N-Dodecyl-succinamic acid: Contains a dodecyl group, offering different lipophilicity and interaction properties.
N-Hexyl-succinamic acid: Features a hexyl group, providing a comparison in terms of chain length and hydrophobicity.
Uniqueness: N-Octyl-succinamic acid is unique due to its specific chain length, which balances hydrophobic interactions and solubility. This makes it particularly useful in applications requiring moderate lipophilicity and specific molecular interactions.
Eigenschaften
IUPAC Name |
4-(octylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYFTBRFFARTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366269 | |
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3151-42-6 | |
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


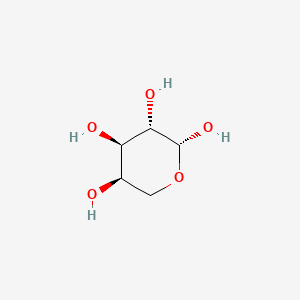
![(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid](/img/structure/B1348373.png)

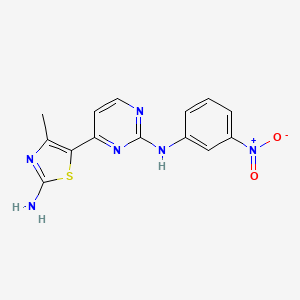

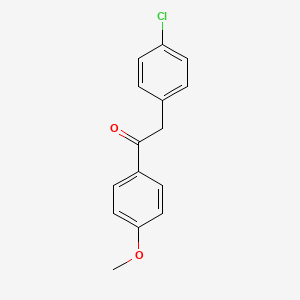
![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)
acetic acid](/img/structure/B1348388.png)
